molecular formula C30H34Br2I2N2O4 B14337453 Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate CAS No. 97268-82-1

Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate

Cat. No.: B14337453
CAS No.: 97268-82-1
M. Wt: 900.2 g/mol
InChI Key: ATFQPRVKFPMJKB-UHFFFAOYSA-N
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Description

Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate: is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both iodinated and brominated phenyl groups. The presence of these halogens imparts distinct properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester involves the esterification of 4-cyano-2,6-diiodophenol with octanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The mixture is then purified through recrystallization or chromatography to obtain the desired product .

For the preparation of 2,6-dibromo-4-cyanophenyl octanoate, a similar esterification process is employed. The starting material, 2,6-dibromo-4-cyanophenol, is reacted with octanoic acid under acidic conditions. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the ester .

Industrial Production Methods

In industrial settings, the production of these compounds is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : Reduction reactions can target the cyano group, converting it to an amine. This is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: : The halogen atoms (iodine and bromine) on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl rings can yield quinones, while reduction of the cyano group results in primary amines. Substitution reactions can introduce various functional groups, such as alkyl or alkoxy groups, onto the phenyl rings .

Scientific Research Applications

Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules.

Biology: : In biological research, the compound is used to study the effects of halogenated phenyl groups on biological systems. Its interactions with enzymes and receptors are of particular interest .

Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for further investigation .

Industry: : In industrial applications, the compound is used as an additive in the production of polymers and resins. Its unique properties enhance the performance of these materials, making them more durable and resistant to degradation .

Mechanism of Action

The mechanism of action of Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The halogenated phenyl groups can form strong interactions with these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Bromoxynil Octanoate: Similar in structure but contains bromine atoms instead of iodine.

    Ioxynil Octanoate: Contains iodine atoms but lacks the cyano group.

Uniqueness: : The presence of both iodine and bromine atoms in Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate imparts unique properties that are not found in other similar compounds. This dual halogenation enhances its reactivity and allows for more diverse chemical modifications .

Properties

97268-82-1

Molecular Formula

C30H34Br2I2N2O4

Molecular Weight

900.2 g/mol

IUPAC Name

(4-cyano-2,6-diiodophenyl) octanoate;(2,6-dibromo-4-cyanophenyl) octanoate

InChI

InChI=1S/C15H17Br2NO2.C15H17I2NO2/c2*1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h2*8-9H,2-7H2,1H3

InChI Key

ATFQPRVKFPMJKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br.CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I

Origin of Product

United States

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